5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol
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Overview
Description
Phenol,5-methyl-2-(1-methylethyl)-4-[(phenylmethylene)amino]- is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure and properties, which make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,5-methyl-2-(1-methylethyl)-4-[(phenylmethylene)amino]- involves several steps. One common method includes the alkylation of phenol with isopropyl alcohol in the presence of an acid catalyst to form 5-methyl-2-(1-methylethyl)phenol. This intermediate is then reacted with benzylamine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are carefully controlled to optimize yield and purity. The process may also include purification steps such as distillation or crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Phenol,5-methyl-2-(1-methylethyl)-4-[(phenylmethylene)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions typically involve the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines or alcohols.
Scientific Research Applications
Phenol,5-methyl-2-(1-methylethyl)-4-[(phenylmethylene)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the manufacture of various industrial products, including polymers and resins.
Mechanism of Action
The mechanism of action of Phenol,5-methyl-2-(1-methylethyl)-4-[(phenylmethylene)amino]- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt cell membranes and inhibit essential enzymes in microorganisms. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Phenol,5-methyl-2-(1-methylethyl)-4-[(phenylmethylene)amino]- can be compared with other similar compounds such as thymol and carvacrol. These compounds share structural similarities but differ in their specific functional groups and properties. For example:
Thymol: Known for its strong antiseptic properties and used in various medicinal and cosmetic products.
Carvacrol: Exhibits potent antimicrobial activity and is commonly found in essential oils.
The uniqueness of Phenol,5-methyl-2-(1-methylethyl)-4-[(phenylmethylene)amino]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
7251-18-5 |
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Molecular Formula |
C17H19NO |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
4-(benzylideneamino)-5-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C17H19NO/c1-12(2)15-10-16(13(3)9-17(15)19)18-11-14-7-5-4-6-8-14/h4-12,19H,1-3H3 |
InChI Key |
ZGGSOQNHPVVQAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=CC2=CC=CC=C2)C(C)C)O |
Origin of Product |
United States |
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